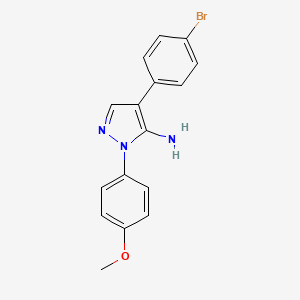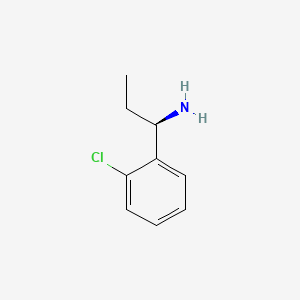
(R)-1-(2-Chlorophenyl)propan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-1-(2-Chlorophenyl)propan-1-amine is a chiral amine compound characterized by the presence of a chlorine atom on the phenyl ring and an amine group attached to a propyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2-Chlorophenyl)propan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with 2-chlorobenzaldehyde.
Reductive Amination: The aldehyde group of 2-chlorobenzaldehyde is subjected to reductive amination using a suitable amine and a reducing agent such as sodium borohydride or lithium aluminum hydride. This step results in the formation of ®-1-(2-Chlorophenyl)propan-1-amine.
Chiral Resolution: The racemic mixture obtained from the reductive amination is then subjected to chiral resolution techniques, such as chromatography or crystallization, to isolate the ®-enantiomer.
Industrial Production Methods
In industrial settings, the production of ®-1-(2-Chlorophenyl)propan-1-amine may involve more efficient and scalable methods, such as:
Asymmetric Synthesis: Utilizing chiral catalysts or chiral auxiliaries to directly synthesize the ®-enantiomer.
Enzymatic Resolution: Employing enzymes that selectively react with one enantiomer, leaving the desired ®-enantiomer in excess.
化学反応の分析
Types of Reactions
®-1-(2-Chlorophenyl)propan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or alkyl halides.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of phenyl derivatives with different substituents.
科学的研究の応用
®-1-(2-Chlorophenyl)propan-1-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as its role in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of ®-1-(2-Chlorophenyl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
(S)-1-(2-Chlorophenyl)propan-1-amine: The enantiomer of the compound, which may have different biological activities and properties.
1-(2-Chlorophenyl)ethan-1-amine: A structurally similar compound with a shorter carbon chain.
1-(2-Chlorophenyl)butan-1-amine: A structurally similar compound with a longer carbon chain.
Uniqueness
®-1-(2-Chlorophenyl)propan-1-amine is unique due to its specific chiral configuration, which can result in distinct biological activities and interactions compared to its enantiomer and other structurally similar compounds. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C9H12ClN |
|---|---|
分子量 |
169.65 g/mol |
IUPAC名 |
(1R)-1-(2-chlorophenyl)propan-1-amine |
InChI |
InChI=1S/C9H12ClN/c1-2-9(11)7-5-3-4-6-8(7)10/h3-6,9H,2,11H2,1H3/t9-/m1/s1 |
InChIキー |
DSVIGDPJWCJAHL-SECBINFHSA-N |
異性体SMILES |
CC[C@H](C1=CC=CC=C1Cl)N |
正規SMILES |
CCC(C1=CC=CC=C1Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


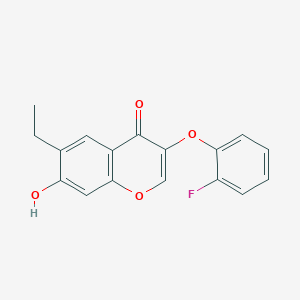

![[2-(Pyrazin-2-yloxy)phenyl]methanamine](/img/structure/B12049798.png)
![3-(4-chlorophenyl)-1-(2,4-dimethylphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B12049800.png)
![1-(4-Amino-1,2,5-oxadiazol-3-YL)-N'-((E)-{4-[(2-chlorobenzyl)oxy]phenyl}methylidene)-4-phenyl-1H-1,2,3-triazole-5-carbohydrazide](/img/structure/B12049811.png)

![3-hydroxy-N-(4-methylpyridin-2-yl)-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxamide](/img/structure/B12049824.png)
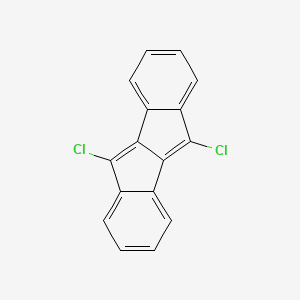

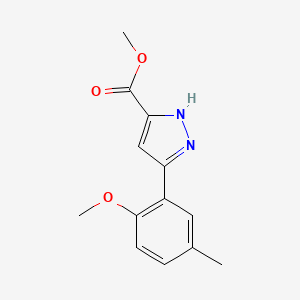


![2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-phenylacetamide](/img/structure/B12049864.png)
